Propan-2-yl 4-{[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ISOPROPYL 4-{[(4-METHYL-1,2,3-THIADIAZOL-5-YL)CARBONYL]AMINO}BENZOATE is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ISOPROPYL 4-{[(4-METHYL-1,2,3-THIADIAZOL-5-YL)CARBONYL]AMINO}BENZOATE typically involves the reaction of 4-methyl-1,2,3-thiadiazole-5-carbonyl chloride with isopropyl 4-aminobenzoate. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
ISOPROPYL 4-{[(4-METHYL-1,2,3-THIADIAZOL-5-YL)CARBONYL]AMINO}BENZOATE can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the carbonyl group can yield corresponding alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
ISOPROPYL 4-{[(4-METHYL-1,2,3-THIADIAZOL-5-YL)CARBONYL]AMINO}BENZOATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ISOPROPYL 4-{[(4-METHYL-1,2,3-THIADIAZOL-5-YL)CARBONYL]AMINO}BENZOATE involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, leading to inhibition or modulation of their activity. The compound may also interfere with cellular pathways, affecting processes such as cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Isopropyl-1,2,3-thiadiazol-5-yl)methanamine hydrochloride
- 4-Methyl-2-propyl-1,3-thiazol-5-yl)methanamine hydrochloride
- 2-Propyl-1,3-thiazol-4-yl)methanamine hydrochloride
Uniqueness
ISOPROPYL 4-{[(4-METHYL-1,2,3-THIADIAZOL-5-YL)CARBONYL]AMINO}BENZOATE is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of both the thiadiazole ring and the benzoate moiety allows for diverse interactions with biological targets, making it a versatile compound for various applications .
Properties
Molecular Formula |
C14H15N3O3S |
---|---|
Molecular Weight |
305.35 g/mol |
IUPAC Name |
propan-2-yl 4-[(4-methylthiadiazole-5-carbonyl)amino]benzoate |
InChI |
InChI=1S/C14H15N3O3S/c1-8(2)20-14(19)10-4-6-11(7-5-10)15-13(18)12-9(3)16-17-21-12/h4-8H,1-3H3,(H,15,18) |
InChI Key |
GHWIFZOSFDEEIY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NC2=CC=C(C=C2)C(=O)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.